molecular formula C10H7BrN2 B1374377 3-Bromo-4-(pyridin-3-yl)pyridine CAS No. 1356406-39-7

3-Bromo-4-(pyridin-3-yl)pyridine

Cat. No.: B1374377
CAS No.: 1356406-39-7
M. Wt: 235.08 g/mol
InChI Key: DUSREXJLHQEODB-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyridin-3-yl)pyridine is a chemical compound with the molecular weight of 235.08 . It is mainly used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . Another method involves the condensation with trifluoroacetic acid to provide the regio-isomeric pyrazolo .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .


Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 235.08 .

Scientific Research Applications

Synthesis and Antibacterial Activity

3-Bromo-4-(pyridin-3-yl)pyridine derivatives have been synthesized and evaluated for their potential antimicrobial activity. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from related substrates demonstrated significant antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, suggesting their potential as antibacterial agents (Bogdanowicz et al., 2013).

Proton Transfer and Luminescence in Chromophores

Compounds related to this compound, such as 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have been studied for their photoinduced tautomerization and exhibit unique photoreactions like excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes result in dual luminescence and are influenced by factors like solvent polarity and hydrogen-bond donor or acceptor abilities (Vetokhina et al., 2012).

Time-Resolved Fluorescence Immunoassay

In the domain of fluorescence immunoassays, derivatives of this compound have been synthesized and applied. For example, a bifunctional chelate intermediate, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was prepared for time-resolved fluorescence immunoassay applications, showcasing the compound's potential in biochemical assays (Pang Li-hua, 2009).

Molecular Geometry and Interactions

The molecular geometry and interactions of compounds similar to this compound have been extensively studied. For instance, the molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was analyzed using X-ray diffraction data, highlighting its molecular geometry, hydrogen bonding, and π-π interactions, which are crucial for understanding the compound's physical and chemical properties (Rodi et al., 2013).

Pharmaceutical Applications and Synthesis

This compound derivatives have been utilized in the synthesis of various pharmaceutical compounds. For instance, triazolopyridines, including 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, were synthesized using N-Chlorosuccinimide (NCS) under mild conditions, indicating the potential of these compounds in pharmaceutical applications (El-Kurdi et al., 2021).

Safety and Hazards

3-Bromo-4-(pyridin-3-yl)pyridine is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The future directions of 3-Bromo-4-(pyridin-3-yl)pyridine research involve its use in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . These derivatives have potential for further exploration .

Relevant Papers Relevant papers on this compound include studies on the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors , and the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridine derivatives .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(pyridin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, this compound can reduce the proliferation of cancer cells and induce apoptosis . Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound can also interact with receptor proteins, such as TRKs, leading to the inhibition of downstream signaling pathways . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for extended periods, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size . Additionally, this compound can be sequestered in specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Alternatively, this compound can accumulate in the cytoplasm, where it modulates enzyme activity and cell signaling pathways .

Properties

IUPAC Name

3-bromo-4-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSREXJLHQEODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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